N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methylbenzamide
Description
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methylbenzamide is a pyrimidine-based benzamide derivative characterized by a central pyrimidine ring substituted with diethylamino and methyl groups at positions 4 and 6, respectively. The pyrimidine moiety is linked via an amino group to a para-substituted phenyl ring, which is further conjugated to a 4-methylbenzamide group.
Properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c1-5-28(6-2)21-15-17(4)24-23(27-21)26-20-13-11-19(12-14-20)25-22(29)18-9-7-16(3)8-10-18/h7-15H,5-6H2,1-4H3,(H,25,29)(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGPZTXJHDNBKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: Starting with appropriate precursors, the pyrimidine ring is synthesized through cyclization reactions.
Substitution reactions: Diethylamino and methyl groups are introduced to the pyrimidine ring via substitution reactions using reagents like diethylamine and methyl iodide.
Coupling with aniline derivative: The substituted pyrimidine is then coupled with an aniline derivative through nucleophilic aromatic substitution.
Formation of benzamide: Finally, the aniline derivative is reacted with 4-methylbenzoyl chloride to form the benzamide moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, using catalysts and controlled reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methylbenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Sulfonamide/Benzamide Groups
- N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzenesulfonamide (): Structural Difference: Replaces the 4-methylbenzamide group with a 4-methoxybenzenesulfonamide. Implications: Sulfonamides generally exhibit enhanced solubility compared to benzamides due to their polar sulfonyl group. However, the methoxy substituent may reduce metabolic stability compared to the methyl group in the target compound . Molecular Weight: 441.52 g/mol (vs. 406.49 g/mol for the target compound).
- N-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-N'-(4-fluorophenyl)urea (): Structural Difference: Substitutes the benzamide with a urea linker and adds a 4-fluorophenyl group. The fluorine atom may enhance bioavailability via increased lipophilicity .
Pyrimidine-Based Benzamide Derivatives
- N-(4-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide (SGI-1027, ): Structural Difference: Features a quinoline substituent instead of diethylamino and methyl groups on the pyrimidine ring. Implications: The quinoline group may confer π-π stacking interactions with hydrophobic protein pockets, enhancing inhibitory activity against epigenetic targets like DNA methyltransferases .
- N-(4-((4-((2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)(methyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenylacetamide (): Structural Difference: Incorporates a polyethylene glycol (PEG)-like azidoethoxy chain and a phenylacetamide group. Implications: The PEG-like chain improves water solubility, while the phenylacetamide may alter substrate specificity in PROTACs (Proteolysis-Targeting Chimeras) .
Diethylamino Pyrimidine Analogues in Drug Discovery
- EGFR Inhibitors (): Example: (S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide. Comparison: Retains the 6-methylpyrimidine core but replaces diethylamino with a hydroxypropan-2-ylamino group. Implications: Hydroxyalkylamino substituents may enhance kinase selectivity by forming additional hydrogen bonds with EGFR’s ATP-binding pocket .
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
Research Findings and Implications
- Diethylamino vs.
- Benzamide vs. Sulfonamide : The benzamide group in the target compound likely enhances metabolic stability compared to sulfonamide derivatives, which are more prone to enzymatic hydrolysis .
- Role of Methyl Substituents : The 6-methyl group on the pyrimidine ring is conserved across multiple analogues (e.g., ), suggesting its critical role in maintaining planar geometry for target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
